(6R)-Tetrahydro-L-biopterin sulfate

Descripción general

Descripción

(6R)-Tetrahydro-L-biopterin sulfate is a biologically significant compound that plays a crucial role in various biochemical processes. It is a reduced form of biopterin and is essential for the hydroxylation of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan. This compound is also involved in the synthesis of neurotransmitters like serotonin, dopamine, and norepinephrine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-Tetrahydro-L-biopterin sulfate typically involves the reduction of biopterin. One common method includes the catalytic hydrogenation of biopterin in the presence of a suitable catalyst, such as palladium on carbon, under acidic conditions. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

(6R)-Tetrahydro-L-biopterin sulfate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized back to biopterin.

Reduction: It can be further reduced to dihydrobiopterin.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Biopterin

Reduction: Dihydrobiopterin

Substitution: Various substituted biopterin derivatives

Aplicaciones Científicas De Investigación

(6R)-Tetrahydro-L-biopterin sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Plays a role in the study of enzyme mechanisms, particularly those involving hydroxylation reactions.

Medicine: Investigated for its potential therapeutic effects in treating conditions like phenylketonuria and certain types of depression.

Industry: Used in the production of pharmaceuticals and as a biochemical reagent.

Mecanismo De Acción

The mechanism of action of (6R)-Tetrahydro-L-biopterin sulfate involves its role as a cofactor for hydroxylase enzymes. It facilitates the transfer of electrons during the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters. The compound interacts with the active site of the enzyme, stabilizing the transition state and enhancing the reaction rate.

Comparación Con Compuestos Similares

Similar Compounds

Biopterin: The oxidized form of (6R)-Tetrahydro-L-biopterin sulfate.

Dihydrobiopterin: A reduced form that is one step further reduced than this compound.

Neopterin: A related compound involved in immune response.

Uniqueness

This compound is unique due to its specific role as a cofactor in hydroxylation reactions. Its ability to facilitate the production of neurotransmitters distinguishes it from other similar compounds, making it essential for proper neurological function.

Actividad Biológica

(6R)-Tetrahydro-L-biopterin sulfate (THB4 sulfate) is a biologically active compound that plays a crucial role in various physiological processes, particularly in the synthesis of neurotransmitters and the modulation of endothelial function. This article explores its biological activities, mechanisms of action, and relevant case studies.

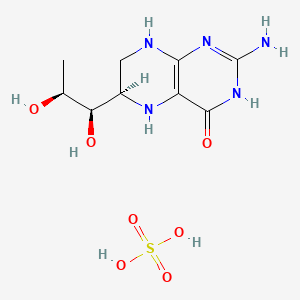

Chemical Structure and Properties

This compound is a derivative of tetrahydrobiopterin (BH4), a cofactor essential for the hydroxylation of phenylalanine to tyrosine, as well as for the synthesis of serotonin and nitric oxide. Its chemical formula is and it features a sulfonic acid group that enhances its solubility and bioavailability in biological systems .

- Nitric Oxide Synthesis : THB4 sulfate is involved in the production of nitric oxide (NO), a critical signaling molecule in vascular biology. Studies indicate that it can restore endothelial function by enhancing NO bioavailability, which is particularly beneficial in conditions characterized by endothelial dysfunction .

- Antioxidant Properties : The compound exhibits potent antioxidant activity, which helps mitigate oxidative stress in cells. This property is vital for protecting endothelial cells from damage and maintaining cardiovascular health .

- Neurotransmitter Regulation : As a cofactor for aromatic amino acid hydroxylases, THB4 sulfate plays a significant role in neurotransmitter synthesis, influencing mood and cognitive functions through its effects on serotonin levels .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- Endothelial Dysfunction in Ischemia : A study evaluated the effects of THB4 sulfate on rats with induced ischemic conditions. Results showed significant improvements in endothelial function, highlighting its potential as a therapeutic agent in cardiovascular diseases .

- Neurotransmitter Modulation : In clinical trials focusing on mood disorders, supplementation with THB4 sulfate has been linked to improved serotonin levels, suggesting its efficacy as an adjunct therapy for depression .

- Phenylketonuria Treatment : Research indicates that THB4 sulfate may serve as an effective treatment option for phenylketonuria by enhancing phenylalanine metabolism through increased tyrosine synthesis .

Propiedades

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBVHESKFWFUMG-ZUOBHZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676153 | |

| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103130-44-5 | |

| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.